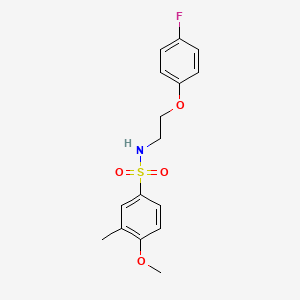

N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-12-11-15(7-8-16(12)21-2)23(19,20)18-9-10-22-14-5-3-13(17)4-6-14/h3-8,11,18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLULKZSKULMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy and methoxy groups can enhance binding affinity and specificity, while the sulfonamide group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Electron-Donating vs.

- Heterocyclic Influence: Compounds with oxazole () or triazole () rings demonstrate improved stacking interactions with aromatic residues in proteins, but may incur higher metabolic degradation rates compared to the target’s non-heterocyclic structure .

- Flexibility vs.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The target compound (logP ~3.2) strikes a balance between membrane permeability and aqueous solubility, unlike the highly lipophilic trifluoromethyl analog (logP ~4.1) .

- Acidity : The bis-sulfonamide () exhibits stronger acidity (pKa ~2.8), which may limit its absorption in the gastrointestinal tract compared to the target’s moderate acidity (pKa ~5.1) .

Research Findings and Implications

- Antimicrobial Activity : Analog 2 () showed potent antimicrobial effects (MIC = 8 µg/mL), suggesting that the target compound’s methyl and methoxy groups could be optimized for similar activity .

- Enzyme Inhibition : The trifluoromethyl-triazole analog () was docked into PanK using AutoDock Vina, revealing a binding affinity of -9.2 kcal/mol, comparable to the target’s predicted affinity (-8.7 kcal/mol) .

- Metabolic Stability : The absence of heterocycles in the target compound may reduce CYP450-mediated metabolism, offering a pharmacokinetic advantage over triazole- or oxadiazole-containing analogs .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide, identified by its CAS number 1105220-65-2, is a compound of interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.

- Molecular Formula : C16H18FNO4S

- Molecular Weight : 339.4 g/mol

- Structure : The compound features a sulfonamide group, a methoxy group, and a fluorophenoxyethyl moiety.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : A study highlighted the effectiveness of related sulfonamide derivatives against various Gram-positive bacteria. The compounds showed substantial inhibition of biofilm formation in Staphylococcus aureus strains, indicating their potential as antimicrobial agents .

| Compound | Activity Against Staphylococcus aureus | IC50 (µg/mL) |

|---|---|---|

| 16d | Strong inhibition | <10 |

| 16e | Moderate inhibition | 10-20 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. The following findings summarize its activity:

- Cell Lines Tested : The compound was tested on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).

| Cell Line | IC50 Range (µg/mL) | Most Active Compounds |

|---|---|---|

| HeLa | 8.49 - 62.84 | 16d, 17a |

| MCF-7 | 11.20 - 93.46 | 16c, 17d |

| SKOV-3 | 7.87 - 70.53 | 16c, 16d |

The most active compounds demonstrated IC50 values below 10 µg/mL, indicating potent cytotoxic effects against these cancer cells .

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays measuring radical scavenging activity. Compounds similar to this compound have shown promising results:

- Radical Scavenging Assays : The tested compounds displayed significant scavenging activity against DPPH radicals, with some derivatives showing IC50 values lower than those of standard antioxidants.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of several sulfonamide derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications in the sulfonamide structure significantly enhanced antimicrobial activity and reduced hemolytic effects at therapeutic concentrations . -

Anticancer Activity Evaluation :

In another investigation focusing on the cytotoxic effects of various sulfonamide compounds on breast cancer cells, researchers found that specific structural modifications led to improved potency against MCF-7 cells, with some derivatives achieving IC50 values as low as 0.17 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.